molecular formula C11H11NO5S B2948624 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide CAS No. 10312-42-2

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Cat. No.: B2948624
CAS No.: 10312-42-2
M. Wt: 269.27
InChI Key: KNAWULHKVRITGT-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide is a chemical compound with a complex structure that includes a benzisothiazole ring fused with a butanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with butanoic acid derivatives under specific conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazole-2(3H)-hexanoic acid, 3-oxo-, 1,1-dioxide
  • 1,2-Benzisothiazole-2(3H)-acetamide, N-(4-hydroxyphenyl)-3-oxo-, 1,1-dioxide

Uniqueness

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-2,4-5H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAWULHKVRITGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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